molecular formula C14H14O2 B2619323 (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one CAS No. 461676-40-4

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one

Cat. No.: B2619323
CAS No.: 461676-40-4
M. Wt: 214.264
InChI Key: HMMREUHYFATSFZ-GGWOSOGESA-N
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Description

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one is an organic compound with a complex structure that includes both enone and phenyl groups

Preparation Methods

The synthesis of (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which then undergoes dehydration to yield the enone structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying enone reactivity.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to (E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one include other enones and phenyl-substituted enones. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, (E)-3-phenyl-2-propenal is another enone with a phenyl group, but it has different reactivity due to the position of the double bond and the nature of the substituents.

Properties

IUPAC Name

(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11(15)3-5-13-7-9-14(10-8-13)6-4-12(2)16/h3-10H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMREUHYFATSFZ-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461676-40-4
Record name (3E)-4-{4-[(1E)-3-oxobut-1-en-1-yl]phenyl}but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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